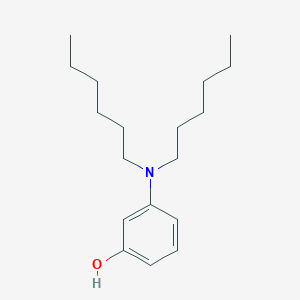
3-(Dihexylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dihexylamino)phenol is an organic compound characterized by the presence of a phenol group substituted with a dihexylamino group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihexylamino)phenol typically involves the reaction of phenol with dihexylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction where phenol is treated with dihexylamine in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions (e.g., temperature, pressure) is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroquinones or other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
3-(Dihexylamino)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Dihexylamino)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds or participate in redox reactions, while the dihexylamino group can interact with hydrophobic regions of proteins or membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(Diethylamino)phenol: Similar structure but with diethylamino instead of dihexylamino group.
3-(Dimethylamino)phenol: Contains a dimethylamino group instead of dihexylamino.
3-(Dipropylamino)phenol: Features a dipropylamino group.
Uniqueness: 3-(Dihexylamino)phenol is unique due to the longer alkyl chains in the dihexylamino group, which can influence its hydrophobicity, solubility, and interactions with biological targets. This can result in distinct chemical and biological properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
109292-68-4 |
|---|---|
Formule moléculaire |
C18H31NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
3-(dihexylamino)phenol |
InChI |
InChI=1S/C18H31NO/c1-3-5-7-9-14-19(15-10-8-6-4-2)17-12-11-13-18(20)16-17/h11-13,16,20H,3-10,14-15H2,1-2H3 |
Clé InChI |
SEHVPZNDRDSGGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


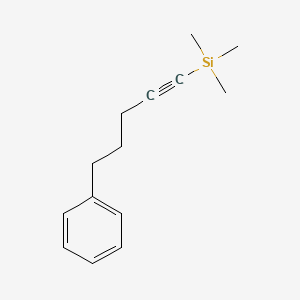
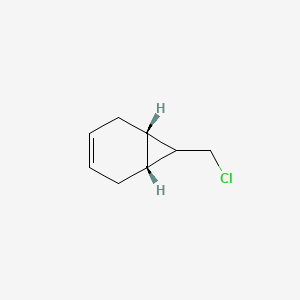

![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
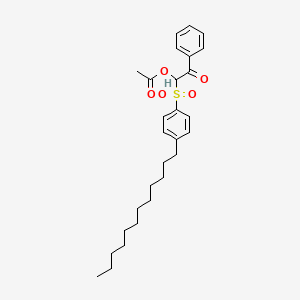
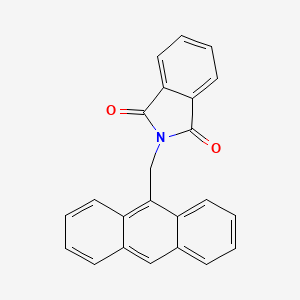
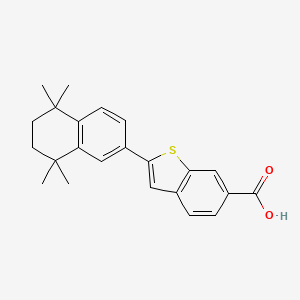


![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
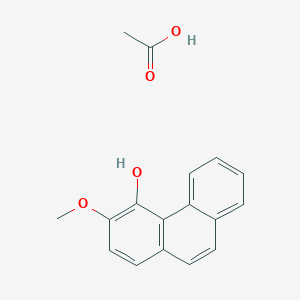
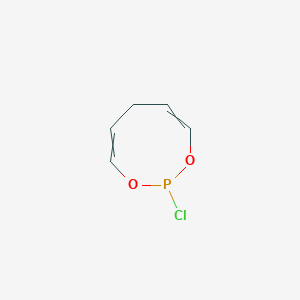
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

